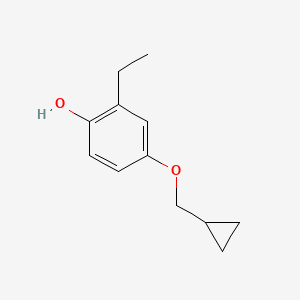
4-(Cyclopropylmethoxy)-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound with the molecular formula C12H16O2. It is known for its role as a precursor in the synthesis of certain pharmaceutical agents, particularly in the production of beta-blockers like betaxolol . This compound features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(4-hydroxyphenyl)ethanol.
Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with benzyl bromide to form 2-(4-benzyloxyphenyl)ethanol.
Formation of Cyclopropylmethoxy Group: The protected alcohol is then reacted with (bromomethyl)cyclopropane to introduce the cyclopropylmethoxy group, forming 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene.
Deprotection: Finally, the benzyl protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethylphenol, particularly in its role as a precursor to betaxolol, involves its interaction with beta-adrenergic receptors. Betaxolol, derived from this compound, acts as a selective beta-1 adrenergic receptor blocker, reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: A closely related compound with similar structural features.
Betaxolol: A beta-blocker synthesized from 4-(Cyclopropylmethoxy)-2-ethylphenol.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, studied for its effects on pulmonary fibrosis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor to betaxolol highlights its importance in medicinal chemistry and pharmaceutical applications .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3 |
Clé InChI |
HWMGWCXRGLVWSY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















